1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate is an organic compound belonging to the thioxanthone family. Thioxanthones are known for their photochemical properties and are widely used as photoinitiators in various polymerization processes. This compound, in particular, is characterized by its unique structure, which includes a thioxanthone core with acetate and dimethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate typically involves the following steps:
Formation of the Thioxanthone Core: The thioxanthone core can be synthesized through the cyclization of appropriate aromatic precursors in the presence of sulfur.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.
Acetylation: The final step involves the acetylation of the thioxanthone derivative using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted thioxanthones.
Scientific Research Applications
1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions, especially in the production of coatings, adhesives, and inks.
Biology: Studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the manufacturing of photopolymerizable materials and as a component in photolithography processes.
Mechanism of Action
The compound exerts its effects primarily through its photochemical properties. Upon exposure to light, it undergoes excitation to a higher energy state, which can then transfer energy to other molecules, initiating polymerization or other photochemical reactions. The molecular targets and pathways involved include the generation of reactive oxygen species and the initiation of free radical polymerization.
Comparison with Similar Compounds
Similar Compounds
Thioxanthone: The parent compound, known for its photoinitiating properties.
2-carboxymethoxythioxanthone: A derivative with a carboxymethoxy group, used as a photoinitiator.
4-(methyl(9-oxo-9H-thioxanthen-2-yl)amino)methyl)phenyl acrylate: An acrylate-functionalized thioxanthone used in photopolymerization.
Uniqueness
1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate is unique due to its specific substitution pattern, which enhances its photochemical reactivity and makes it particularly effective in certain photoinitiation applications. Its dimethyl and acetate groups provide distinct electronic and steric effects compared to other thioxanthone derivatives.
Properties
IUPAC Name |
(1,3-dimethyl-9-oxothioxanthen-2-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-9-8-14-15(10(2)17(9)20-11(3)18)16(19)12-6-4-5-7-13(12)21-14/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRHVBALUIIHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1OC(=O)C)C)C(=O)C3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.